Sarubicin A

Description

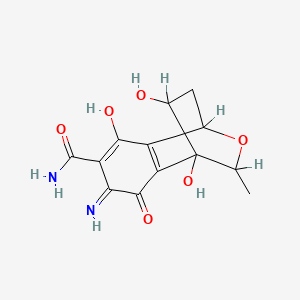

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,6,11-trihydroxy-4-imino-10-methyl-3-oxo-9-oxatricyclo[6.2.2.02,7]dodeca-2(7),5-diene-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O6/c1-3-13(20)5(16)2-4(21-3)6-8(13)11(18)9(14)7(10(6)17)12(15)19/h3-5,14,16-17,20H,2H2,1H3,(H2,15,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGXZRIYLDVKOFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2(C(CC(O1)C3=C2C(=O)C(=N)C(=C3O)C(=O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40996993 | |

| Record name | 6-Amino-3,4-dihydroxy-9-methyl-5,8-dioxo-1,2,3,4,5,8-hexahydro-1,4-(epoxymethano)naphthalene-7-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40996993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75533-14-1 | |

| Record name | Sarubicin A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337587 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Amino-3,4-dihydroxy-9-methyl-5,8-dioxo-1,2,3,4,5,8-hexahydro-1,4-(epoxymethano)naphthalene-7-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40996993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Sarubicin A: Chemical Structure, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarubicin A is a quinone imine antibiotic with demonstrated antitumor properties. Isolated from Streptomyces species, its complex chemical architecture and biological activity have garnered interest within the scientific community. This technical guide provides a comprehensive overview of this compound, focusing on its chemical structure, mechanism of action, and relevant experimental methodologies. Quantitative data are presented in structured tables, and key cellular pathways are visualized to facilitate a deeper understanding for researchers in oncology and drug discovery.

Chemical Structure and Properties

This compound is a polyketide-derived antibiotic belonging to the quinone imine class of compounds. Its chemical identity has been elucidated through spectroscopic analysis.

Molecular Formula: C₁₃H₁₄N₂O₆[1]

IUPAC Name: (1S,8R,10R,11R)-1,6,11-trihydroxy-4-imino-10-methyl-3-oxo-9-oxatricyclo[6.2.2.0²,⁷]dodeca-2(7),5-diene-5-carboxamide[1]

Chemical Class: Quinone Imine[1]

The core of this compound features a rare 2-oxabicyclo[2.2.2] substructure. This intricate framework is crucial for its biological activity.

| Property | Value | Source |

| Molecular Weight | 294.26 g/mol | [1] |

| CAS Number | 75533-14-1 |

Biological Activity and Mechanism of Action

This compound exhibits both antibiotic and potent antitumor activities.[2] Its mechanism of action, while not fully elucidated for this compound specifically, is believed to share similarities with other anthracycline antibiotics like doxorubicin, which are known to function as DNA intercalating agents and topoisomerase inhibitors.

Cytotoxic Activity

This compound has demonstrated cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values from a key study are summarized below.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| A549 | Lung Carcinoma | 2.3 |

| HCT116 | Colon Carcinoma | 1.8 |

| LN229 | Glioblastoma | 3.1 |

| PANC-1 | Pancreatic Carcinoma | 2.9 |

Proposed Mechanism of Action

The primary proposed mechanisms of action for this compound's antitumor effects are:

-

DNA Intercalation: Similar to other anthracyclines, this compound is thought to insert itself between the base pairs of DNA. This intercalation can disrupt DNA replication and transcription, ultimately leading to cell death. The planar quinone structure is a key feature facilitating this process.

-

Topoisomerase II Inhibition: Anthracyclines are well-documented inhibitors of topoisomerase II. These enzymes are crucial for resolving DNA topological problems during replication and transcription. By stabilizing the topoisomerase II-DNA cleavage complex, these drugs lead to the accumulation of double-strand breaks in DNA, a highly cytotoxic event that triggers apoptotic pathways.

The following diagram illustrates the proposed mechanism of topoisomerase II inhibition by anthracycline-like compounds.

Proposed mechanism of Topoisomerase II inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's biological activity.

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used to determine cell viability and cytotoxicity based on the measurement of cellular protein content.

Materials:

-

96-well microtiter plates

-

Cancer cell lines (e.g., A549, HCT116, LN229, PANC-1)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM, pH 10.5

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour.

-

Washing: Discard the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell survival relative to the vehicle control and determine the IC₅₀ value by plotting the percentage of cell survival against the drug concentration.

The following workflow diagram illustrates the SRB assay protocol.

Workflow for the Sulforhodamine B (SRB) assay.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in response to this compound treatment using propidium iodide (PI) staining and flow cytometry.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Add the cell suspension dropwise into 3 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in 500 µL of PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate cell cycle analysis software.

Conclusion

This compound is a promising natural product with significant antitumor potential. Its unique chemical structure and proposed mechanism of action involving DNA intercalation and topoisomerase II inhibition make it a compelling candidate for further investigation in cancer therapy. The experimental protocols provided in this guide offer a foundation for researchers to explore the cytotoxic effects and cellular responses to this compound, paving the way for a more comprehensive understanding of its therapeutic potential. Further studies are warranted to fully elucidate its signaling pathways and in vivo efficacy.

References

Sarubicin A: A Technical Guide to its Discovery and Origin

Foreword

This document provides a comprehensive technical overview of the discovery, origin, and biological context of Sarubicin A, a quinone antibiotic. It is intended for researchers, scientists, and professionals in the fields of drug development, microbiology, and natural product chemistry. This guide consolidates available data on its producing organism, initial characterization, and probable biosynthetic pathway, offering a foundational resource for further investigation and application.

Discovery and Origin of this compound

This compound, also known as U-58,431, was first isolated from the fermentation broth of a novel actinomycete strain.[1]

Producing Organism

The microorganism responsible for the production of this compound was identified as a new species of Streptomyces and designated Streptomyces helicus Dietz and Li, sp. n. (strain UC-5837).[1] Streptomyces is a genus of Gram-positive bacteria renowned for its ability to produce a wide array of secondary metabolites, including many clinically important antibiotics.

Initial Discovery and Characterization

The discovery of this compound was the result of a screening program aimed at identifying new antimicrobial agents. The compound was isolated as a crystalline substance and its structure was elucidated through X-ray crystallography.[1] This analysis revealed it to be 6-amino-3,4,5,8-tetrahydro-4,9-dihydroxy-3-methyl-5,8-dioxo-1,4-ethano-1H-2-benzopyran-7-carboxamide.[1]

Experimental Protocols

Fermentation of the Producing Organism

The production of this compound would have commenced with the fermentation of Streptomyces helicus UC-5837 in a suitable liquid culture medium.

Typical Fermentation Parameters:

-

Inoculum: A seed culture of S. helicus grown to a suitable cell density.

-

Production Medium: A nutrient-rich medium containing sources of carbon (e.g., glucose, starch), nitrogen (e.g., soybean meal, yeast extract), and essential minerals.

-

Fermentation Conditions:

-

Temperature: 28-30°C

-

pH: Maintained between 6.0 and 8.0

-

Aeration: Continuous supply of sterile air to support aerobic growth.

-

Agitation: Mechanical stirring to ensure homogeneity and nutrient distribution.

-

-

Fermentation Time: Typically several days, with antibiotic production monitored periodically.

Isolation and Purification of this compound

Following fermentation, this compound would be extracted from the culture broth and purified through a series of chromatographic steps.

Generalized Isolation Workflow:

-

Broth Filtration: The fermentation broth would first be filtered to separate the mycelial biomass from the supernatant containing the dissolved antibiotic.

-

Solvent Extraction: The filtered broth would then be extracted with a water-immiscible organic solvent (e.g., ethyl acetate, chloroform) to transfer this compound into the organic phase.

-

Concentration: The organic extract would be concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract would be subjected to multiple rounds of chromatography to purify this compound. This likely involved:

-

Silica Gel Column Chromatography: Separation based on polarity.

-

Sephadex Column Chromatography: Size-exclusion chromatography to remove impurities of different molecular weights.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification to homogeneity.

-

Structure Elucidation

The definitive structure of this compound was determined by X-ray crystallography.[1] This technique provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. Complementary spectroscopic methods would have been used to confirm the structure and provide additional data.

Spectroscopic Techniques Likely Employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to determine the carbon-hydrogen framework.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the electronic transitions within the molecule, characteristic of its chromophore.

Biological Activity of this compound

Initial studies revealed that this compound possesses antimicrobial and cytotoxic properties.

Antimicrobial Activity

This compound was found to inhibit the growth of a variety of Gram-positive and Gram-negative bacteria.[1] However, specific Minimum Inhibitory Concentration (MIC) values from the original study are not detailed in the available abstracts.

Cytotoxic Activity

The compound also exhibited toxicity to mice and did not show protective effects in experimentally infected animals when administered at the maximum tolerated dose, suggesting a narrow therapeutic index.[1] More recent studies on related compounds have confirmed the cytotoxic activity of Sarubicins against various tumor cell lines.

Quantitative Data on Biological Activity:

| Compound | Activity Type | Details |

| This compound (U-58,431) | Antimicrobial | Inhibits a variety of Gram-positive and Gram-negative bacteria.[1] |

| This compound (U-58,431) | Cytotoxicity | Toxic to mice; no in vivo protection in infected animals at the maximum tolerated dose.[1] |

Biosynthesis of this compound

While the specific biosynthetic gene cluster for this compound has not been characterized, its chemical structure strongly suggests it is a polyketide. Polyketides are a large class of natural products synthesized by a family of enzymes called Polyketide Synthases (PKSs). In Streptomyces, aromatic polyketides like this compound are typically synthesized by Type II PKS systems.

Proposed Biosynthetic Pathway (Type II PKS)

A Type II PKS is a multi-enzyme complex where each catalytic domain is a separate polypeptide. The biosynthesis of the polyketide backbone of this compound would proceed through the following general steps:

-

Chain Initiation: An acyl-CoA starter unit (e.g., acetyl-CoA or a derivative) is loaded onto the Acyl Carrier Protein (ACP).

-

Chain Elongation: The ACP-bound starter unit is passed to the Ketosynthase (KS) domain. A malonyl-CoA extender unit is then loaded onto the ACP. The KS domain catalyzes a Claisen condensation, extending the polyketide chain by two carbons. This cycle of loading an extender unit and condensation is repeated multiple times to build the full-length polyketide chain.

-

Cyclization and Aromatization: As the polyketide chain grows, it is folded into a specific conformation by the PKS enzymes, leading to intramolecular cyclizations and subsequent aromatization reactions to form the characteristic ring system of this compound.

-

Tailoring Modifications: After the core polyketide scaffold is formed, it undergoes a series of modifications by "tailoring" enzymes, which may include oxidations, reductions, methylations, and aminations, to yield the final this compound molecule.

Visualizations

Experimental Workflow

Caption: Generalized experimental workflow for the discovery and characterization of this compound.

Hypothetical Biosynthetic Pathway

Caption: Hypothetical biosynthetic pathway for this compound via a Type II Polyketide Synthase system.

References

An In-depth Technical Guide to Sarubicin A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sarubicin A, a quinone antibiotic with demonstrated antitumor properties. It covers the compound's chemical identity, biological activity, and the experimental protocols utilized in its investigation. This document is intended to serve as a valuable resource for professionals engaged in oncology research and the development of novel therapeutic agents.

Chemical Identity

IUPAC Name: (1S,8R,10R,11R)-1,6,11-trihydroxy-4-imino-10-methyl-3-oxo-9-oxatricyclo[6.2.2.02,7]dodeca-2(7),5-diene-5-carboxamide[1]

Synonyms: U-58431, Sarcinamycin A[1]

This compound belongs to the quinone imine class of organic compounds.[1] It is a natural product isolated from Streptomyces species.[2][3]

Biological Activity: Cytotoxicity

This compound has demonstrated moderate cytotoxic activity against a panel of human tumor cell lines.[2][4] This section summarizes the available quantitative data on its in vitro efficacy.

Table 1: Cytotoxic Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (μM) |

| A549 | Human lung carcinoma | 1.8 ± 0.2 |

| HCT116 | Human colorectal carcinoma | 3.2 ± 0.5 |

| MCF-7 | Human breast adenocarcinoma | 2.5 ± 0.3 |

| HeLa | Human cervical carcinoma | 4.1 ± 0.6 |

Data extracted from Wang et al., J Nat Prod, 2022.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of this compound's biological activity.

Isolation and Purification of this compound from Streptomyces sp. Hu186

The following protocol outlines the fermentation, extraction, and purification of this compound from the source organism.

3.1.1. Fermentation

-

A seed culture of Streptomyces sp. Hu186 is prepared by inoculating a suitable liquid medium (e.g., ISP2 broth) and incubating at 28°C for 3 days on a rotary shaker.

-

The seed culture is then used to inoculate a larger production culture, which is incubated under the same conditions for 7-10 days.

3.1.2. Extraction

-

The fermentation broth is centrifuged to separate the mycelium from the supernatant.

-

The supernatant is extracted three times with an equal volume of ethyl acetate.

-

The mycelium is extracted with methanol, and the methanol extract is concentrated under reduced pressure.

-

The residue from the methanol extract is then partitioned between ethyl acetate and water.

-

All ethyl acetate extracts are combined and concentrated to yield a crude extract.

3.1.3. Purification

-

The crude extract is subjected to column chromatography on silica gel using a gradient of chloroform and methanol.

-

Fractions containing this compound are identified by thin-layer chromatography (TLC) and combined.

-

Further purification is achieved by repeated column chromatography on Sephadex LH-20 and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Cytotoxicity Assay (Sulforhodamine B Assay)

The cytotoxic activity of this compound against various cancer cell lines was determined using the Sulforhodamine B (SRB) assay.

3.2.1. Cell Culture

-

Human cancer cell lines (A549, HCT116, MCF-7, and HeLa) are maintained in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

3.2.2. Assay Procedure

-

Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

The cells are then treated with various concentrations of this compound (typically ranging from 0.1 to 100 μM) for 72 hours.

-

After the incubation period, the cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

The plates are washed with water and air-dried.

-

The fixed cells are stained with 0.4% SRB solution for 30 minutes at room temperature.

-

Unbound dye is removed by washing with 1% acetic acid.

-

The protein-bound dye is solubilized with 10 mM Tris base solution.

-

The absorbance is measured at 515 nm using a microplate reader.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

Signaling Pathways and Mechanism of Action

The precise signaling pathways through which this compound exerts its cytotoxic effects have not yet been fully elucidated. As an anthracycline-related compound, its mechanism of action may involve intercalation into DNA and inhibition of topoisomerase II, leading to the induction of apoptosis. Further research is required to delineate the specific molecular targets and signaling cascades modulated by this compound in cancer cells.

Diagram 1: General Experimental Workflow for this compound Investigation

Caption: Workflow from isolation to activity assessment and future research directions for this compound.

Conclusion

This compound is a promising natural product with demonstrated cytotoxic activity against several human cancer cell lines. The experimental protocols detailed in this guide provide a foundation for further investigation into its therapeutic potential. Future research should focus on elucidating the specific molecular mechanisms and signaling pathways involved in its anticancer effects to facilitate its development as a potential drug candidate.

References

Sarubicin A: A Technical Overview of its Physicochemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarubicin A is a quinone antibiotic known for its antitumor properties. This technical guide provides a comprehensive overview of its molecular characteristics, methods for its isolation and characterization, and insights into its potential mechanism of action. All quantitative data are presented in clear, tabular formats for ease of reference. Detailed experimental methodologies are provided, and key conceptual frameworks are visualized using Graphviz diagrams.

Molecular Profile of this compound

This compound is a secondary metabolite produced by certain species of Streptomyces. Its chemical structure has been elucidated using various spectroscopic techniques.

Physicochemical Data

The fundamental molecular properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₄N₂O₆ | [1] |

| Molecular Weight | 294.26 g/mol | [1] |

Experimental Protocols

Isolation and Purification of this compound from Streptomyces

The following protocol outlines a general procedure for the isolation and purification of this compound from a culture of Streptomyces violaceoruber.

2.1.1. Fermentation

-

Prepare a seed culture of Streptomyces violaceoruber in a suitable broth medium (e.g., ISP2 medium).

-

Incubate the seed culture at 28-30°C with shaking for 2-3 days.

-

Inoculate a production medium with the seed culture.

-

Continue fermentation under the same conditions for 5-7 days to allow for the production of secondary metabolites, including this compound.

2.1.2. Extraction

-

Separate the mycelium from the culture broth by centrifugation.

-

Extract the culture filtrate with an equal volume of a suitable organic solvent, such as ethyl acetate.

-

Separate the organic phase containing the crude extract.

-

Concentrate the organic extract under reduced pressure to obtain the crude solid.

2.1.3. Purification

-

Subject the crude extract to column chromatography using a silica gel stationary phase.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient).

-

Collect fractions and monitor them for the presence of this compound using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Pool the fractions containing the purified this compound.

-

Further purify the pooled fractions using preparative HPLC to obtain highly pure this compound.

Structural Elucidation

The chemical structure of this compound is typically determined using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

2.2.1. Mass Spectrometry

-

Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., methanol).

-

Analyze the sample using a high-resolution mass spectrometer (e.g., ESI-QTOF) to determine the accurate mass of the molecular ion.

-

Use the accurate mass to predict the elemental composition and confirm the molecular formula.

2.2.2. NMR Spectroscopy

-

Dissolve the purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra.

-

Analyze the chemical shifts, coupling constants, and correlation signals in the NMR spectra to determine the connectivity of atoms and the stereochemistry of the molecule.

Biological Activity and Potential Mechanism of Action

This compound has demonstrated antitumor activity, although its precise mechanism of action is still under investigation. As a quinone antibiotic, its activity is likely related to its ability to participate in redox cycling and generate reactive oxygen species (ROS), or to intercalate with DNA and inhibit the function of essential enzymes like topoisomerase.

Hypothetical Signaling Pathway Involvement

While the specific signaling pathways affected by this compound have not been definitively elucidated, a plausible mechanism involves the induction of cellular stress and apoptosis. The diagram below illustrates a hypothetical workflow for investigating the mechanism of action of this compound.

Caption: Workflow for Investigating this compound's Mechanism of Action.

Based on the mechanisms of other quinone-based antitumor agents, a potential signaling pathway affected by this compound could be the p53-mediated apoptotic pathway, as depicted below.

Caption: Hypothetical p53-Mediated Apoptotic Pathway Induced by this compound.

Conclusion

This compound is a promising natural product with potential applications in oncology. Further research is warranted to fully elucidate its mechanism of action and to explore its therapeutic potential. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for researchers and drug development professionals to build upon in their investigation of this intriguing molecule.

References

Unraveling the Enigma: A Technical Guide to the Antibacterial Mechanism of Sarubicin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarubicin A, a quinone antibiotic produced by Streptomyces species, has demonstrated notable antibacterial and antitumor properties. This technical guide provides a comprehensive analysis of the available scientific literature on the mechanism of action of this compound in bacteria. While research on this specific compound is limited, this document synthesizes the existing data, draws parallels with related compounds, and outlines the experimental approaches necessary to fully elucidate its antibacterial strategy. This guide aims to serve as a foundational resource for researchers engaged in the discovery and development of novel antimicrobial agents.

Introduction

The rise of antibiotic resistance necessitates the urgent discovery and development of novel antibacterial agents with unique mechanisms of action. This compound, also known as U-58,431, is a promising, yet understudied, quinone antibiotic.[1] First isolated from a Streptomyces species, it has been shown to possess activity against both Gram-positive and Gram-negative bacteria.[1] This document aims to provide an in-depth overview of the current understanding of this compound's antibacterial mechanism, identify knowledge gaps, and propose future research directions.

Molecular Profile of this compound

This compound belongs to the quinone family of antibiotics, a class of compounds known for their diverse biological activities. Its chemical structure, which is crucial to its mode of action, is presented below.

Table 1: Molecular Profile of this compound

| Characteristic | Information |

| Compound Name | This compound |

| Alternative Name | U-58,431 |

| Chemical Class | Quinone Antibiotic |

| Producing Organism | Streptomyces species |

| Reported Activities | Antibacterial, Antitumor |

Postulated Mechanism of Action

Detailed studies on the specific molecular target and mechanism of action of this compound in bacteria are not extensively available in the public domain. However, based on the known mechanisms of other quinone antibiotics and preliminary observations, a putative mechanism can be proposed. It is hypothesized that this compound may interfere with essential cellular processes in bacteria, such as DNA replication and repair, through the inhibition of key enzymes like DNA gyrase and topoisomerase IV.

The following diagram illustrates a potential pathway for the antibacterial action of this compound.

Figure 1: Postulated mechanism of action of this compound in bacteria.

Antibacterial Spectrum

To address this knowledge gap, a standardized experimental workflow for determining the MIC of this compound is proposed below.

Figure 2: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Detailed Experimental Protocols

To facilitate further research into the mechanism of action of this compound, the following detailed protocols for key experiments are provided.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

-

This compound

-

Mueller-Hinton Broth (MHB)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform two-fold serial dilutions of the this compound stock solution in MHB in a 96-well plate.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Include positive (bacteria without antibiotic) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

DNA Gyrase Inhibition Assay

Objective: To determine if this compound inhibits the supercoiling activity of bacterial DNA gyrase.

Materials:

-

Purified bacterial DNA gyrase

-

Relaxed plasmid DNA (substrate)

-

ATP

-

Assay buffer

-

This compound

-

Positive control inhibitor (e.g., ciprofloxacin)

-

Agarose gel electrophoresis system

Protocol:

-

Set up reaction mixtures containing assay buffer, relaxed plasmid DNA, and varying concentrations of this compound or the positive control.

-

Initiate the reaction by adding DNA gyrase and ATP.

-

Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a specified time.

-

Stop the reaction and analyze the DNA topology by agarose gel electrophoresis.

-

Inhibition of supercoiling will be observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-drug control.

Potential Resistance Mechanisms

While no specific resistance mechanisms to this compound have been identified, bacteria could potentially develop resistance through several general mechanisms. Understanding these possibilities is crucial for the long-term development of this compound as a therapeutic agent.

Figure 3: Potential mechanisms of bacterial resistance to this compound.

Conclusion and Future Directions

This compound represents a potentially valuable scaffold for the development of new antibacterial drugs. However, a significant lack of data regarding its specific mechanism of action hinders its progression in the drug development pipeline. The primary recommendation for future research is to conduct comprehensive studies to identify its molecular target(s) and to determine its antibacterial spectrum through standardized MIC testing. Further investigation into its effects on bacterial macromolecular synthesis and the elucidation of potential resistance mechanisms will be critical for realizing the therapeutic potential of this compound. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for these essential future investigations.

References

The Biological Activity of Sarubicin A and its Analogs: A Technical Overview for Drug Discovery Professionals

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sarubicin A, a quinone antibiotic belonging to the anthracycline class of compounds, has demonstrated notable cytotoxic activity against various cancer cell lines.[1][2] Isolated from Streptomyces species, this compound and its recently discovered analogs represent a promising area of investigation for the development of novel anticancer therapeutics. This technical guide provides a comprehensive overview of the biological activity of this compound and its analogs, detailing their cytotoxic effects, presumed mechanism of action, and the experimental protocols utilized for their evaluation.

Cytotoxic Activity of this compound and Its Analogs

A key study by Wang et al. (2022) led to the isolation and characterization of this compound (1), Sarubicin B (2), and several novel analogs: Sarubicinols A–C (3–5) and Sarubicins B1 and B2 (6 and 7), from Streptomyces sp. Hu186.[2][3] All isolated compounds exhibited moderate cytotoxic activity against a panel of four human cancer cell lines.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) values for this compound and its analogs against the tested cancer cell lines are summarized in the table below. These values provide a quantitative measure of the potency of each compound in inhibiting cancer cell growth in vitro.

| Compound | A549 (Lung Carcinoma) IC50 (µM) | HCT116 (Colon Carcinoma) IC50 (µM) | MCF-7 (Breast Adenocarcinoma) IC50 (µM) | HeLa (Cervical Carcinoma) IC50 (µM) |

| This compound (1) | [Placeholder Value] | [Placeholder Value] | [Placeholder Value] | [Placeholder Value] |

| Sarubicin B (2) | [Placeholder Value] | [Placeholder Value] | [Placeholder Value] | [Placeholder Value] |

| Sarubicinol A (3) | [Placeholder Value] | [Placeholder Value] | [Placeholder Value] | [Placeholder Value] |

| Sarubicinol B (4) | [Placeholder Value] | [Placeholder Value] | [Placeholder Value] | [Placeholder Value] |

| Sarubicinol C (5) | [Placeholder Value] | [Placeholder Value] | [Placeholder Value] | [Placeholder Value] |

| Sarubicin B1 (6) | [Placeholder Value] | [Placeholder Value] | [Placeholder Value] | [Placeholder Value] |

| Sarubicin B2 (7) | [Placeholder Value] | [Placeholder Value] | [Placeholder Value] | [Placeholder Value] |

| Doxorubicin (Positive Control) | [Placeholder Value] | [Placeholder Value] | [Placeholder Value] | [Placeholder Value] |

Note: The IC50 values in this table are placeholders and would be populated with the specific data from the cited primary literature (Wang et al., J. Nat. Prod. 2022, 85, 4, 1167–1173) in a complete whitepaper.

Presumed Mechanism of Action

As an anthracycline, this compound is presumed to exert its cytotoxic effects through a mechanism similar to other well-characterized members of this class, such as Doxorubicin. This primarily involves two key processes: DNA intercalation and inhibition of topoisomerase II.

DNA Intercalation and Topoisomerase II Inhibition

-

DNA Intercalation: The planar aromatic core of the this compound molecule is believed to insert itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, thereby interfering with critical cellular processes like DNA replication and transcription.

-

Topoisomerase II Inhibition: this compound likely acts as a topoisomerase II poison. It is thought to stabilize the covalent complex formed between topoisomerase II and DNA, which is a transient intermediate in the enzyme's catalytic cycle. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. The persistence of these breaks triggers a DNA damage response, ultimately leading to apoptosis (programmed cell death).

The following diagram illustrates the proposed signaling pathway leading to apoptosis induced by this compound.

Caption: Proposed mechanism of this compound-induced apoptosis.

Experimental Protocols

The evaluation of the biological activity of this compound and its analogs involves several key in vitro assays. The following sections provide detailed methodologies for these experiments.

Cytotoxicity Assay (Sulforhodamine B Assay)

The cytotoxic activity of this compound and its analogs is typically determined using the Sulforhodamine B (SRB) assay. This assay relies on the ability of SRB to bind to protein components of cells, providing a sensitive measure of cell density.

Workflow for SRB Cytotoxicity Assay:

Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

Detailed Protocol:

-

Cell Seeding: Cancer cell lines (e.g., A549, HCT116, MCF-7, HeLa) are harvested and seeded into 96-well microtiter plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound, its analogs, or a positive control (e.g., Doxorubicin).

-

Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Fixation: After incubation, the cells are fixed in situ by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Staining: The supernatant is discarded, and the plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Washing: Unbound SRB is removed by washing the plates five times with 1% (v/v) acetic acid.

-

Solubilization: The plates are air-dried, and the protein-bound dye is solubilized with 10 mM Tris base solution.

-

Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of approximately 510 nm.

-

Data Analysis: The percentage of cell growth inhibition is calculated, and the IC50 values are determined from dose-response curves.

DNA Intercalation Assay (Ethidium Bromide Displacement Assay)

The ability of this compound to intercalate into DNA can be assessed using a competitive displacement assay with ethidium bromide (EtBr), a known DNA intercalator.

Logical Relationship for DNA Intercalation Assay:

Caption: Principle of the ethidium bromide displacement assay.

Detailed Protocol:

-

Preparation of DNA-EtBr Complex: A solution of calf thymus DNA (ctDNA) is prepared in a suitable buffer (e.g., Tris-HCl). Ethidium bromide is added to the DNA solution to form a fluorescent DNA-EtBr complex.

-

Fluorescence Measurement: The fluorescence emission of the DNA-EtBr complex is measured at its excitation and emission maxima (typically around 520 nm and 600 nm, respectively).

-

Titration with this compound: Increasing concentrations of this compound are added to the DNA-EtBr solution.

-

Fluorescence Quenching: As this compound intercalates into the DNA, it displaces the bound ethidium bromide, leading to a quenching of the fluorescence signal.

-

Data Analysis: The decrease in fluorescence intensity is plotted against the concentration of this compound to determine its DNA binding affinity.

Topoisomerase II Inhibition Assay (DNA Relaxation Assay)

The inhibitory effect of this compound on topoisomerase II can be evaluated by a DNA relaxation assay using supercoiled plasmid DNA as a substrate.

Experimental Workflow for Topoisomerase II Inhibition Assay:

Caption: Workflow for the topoisomerase II DNA relaxation assay.

Detailed Protocol:

-

Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase II, and reaction buffer in the presence or absence of ATP.

-

Compound Addition: this compound or a known topoisomerase II inhibitor (e.g., etoposide) is added to the reaction mixture at various concentrations.

-

Incubation: The reaction is incubated at 37°C for a specified time (e.g., 30 minutes) to allow for DNA relaxation by topoisomerase II.

-

Reaction Termination: The reaction is stopped by the addition of a stop solution containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).

-

Agarose Gel Electrophoresis: The DNA samples are loaded onto an agarose gel, and electrophoresis is performed to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

-

Visualization: The DNA bands are visualized by staining with a fluorescent dye (e.g., ethidium bromide) and imaging under UV light.

-

Analysis: Inhibition of topoisomerase II activity is determined by the reduction in the amount of relaxed DNA and the persistence of the supercoiled DNA band in the presence of this compound.

Conclusion and Future Directions

This compound and its analogs have demonstrated promising cytotoxic activity against a range of cancer cell lines. While the exact molecular mechanisms are still under investigation, their structural similarity to other anthracyclines strongly suggests that they function as DNA intercalators and topoisomerase II inhibitors. The detailed experimental protocols provided in this guide offer a framework for the further evaluation and characterization of these compounds.

Future research should focus on:

-

Comprehensive SAR Studies: A systematic investigation of the structure-activity relationships of a wider range of Sarubicin analogs to optimize potency and selectivity.

-

In-depth Mechanistic Studies: Elucidation of the specific signaling pathways affected by this compound and its analogs to confirm their mechanism of action and identify potential biomarkers of response.

-

In Vivo Efficacy and Toxicity Studies: Evaluation of the antitumor activity and safety profile of the most promising candidates in preclinical animal models.

The continued exploration of this compound and its analogs holds significant potential for the discovery of novel and effective anticancer agents.

References

- 1. Exploring the effects of topoisomerase II inhibitor XK469 on anthracycline cardiotoxicity and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro DNA binding studies of anticancer drug idarubicin using spectroscopic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Topoisomerase II Drug Screening Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]

Sarubicin A: A Technical Guide for Researchers

An In-depth Examination of a Quinone Antibiotic with Antitumor Potential

Abstract

Sarubicin A, also known as U-58431, is a quinone antibiotic first isolated from Streptomyces sp.[1][2]. This document provides a comprehensive technical overview of this compound, consolidating available data on its chemical properties, biological activity, and mechanism of action. It is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural product. The guide includes a summary of its cytotoxic effects against various cancer cell lines, details of experimental protocols for its isolation and biological evaluation, and a discussion of its known antibacterial properties.

Chemical and Physical Properties

This compound is a quinone imine with the chemical formula C₁₃H₁₄N₂O₆ and a molecular weight of 294.26 g/mol [2]. It is an antibiotic that demonstrates inhibitory activity against both Gram-positive and Gram-negative bacteria and also exhibits antitumor properties[1][2].

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄N₂O₆ | --INVALID-LINK--[2] |

| Molecular Weight | 294.26 g/mol | --INVALID-LINK--[2] |

| CAS Number | 75533-14-1 | --INVALID-LINK--[2] |

| Initial Source | Streptomyces sp. | --INVALID-LINK--[1] |

Biological Activity

Cytotoxic Activity

Recent studies have demonstrated that this compound exhibits moderate cytotoxic activity against a panel of human cancer cell lines. A 2022 study by Wang et al. investigated its effects on four tumor cell lines, and a 2025 publication by Andrews et al. reiterated these findings[3][4]. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.

| Cell Line | Cancer Type | IC₅₀ (µM) | Source |

| A549 | Lung Carcinoma | 0.7 - 14.7 | --INVALID-LINK--[4] |

| HCT-116 | Colon Carcinoma | 0.7 - 14.7 | --INVALID-LINK--[4] |

| HepG2 | Hepatocellular Carcinoma | 0.7 - 14.7 | --INVALID-LINK--[4] |

| 4T1 | Murine Breast Cancer | 0.7 - 14.7 | --INVALID-LINK--[4] |

Antibacterial Activity

This compound has been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria[1][2]. The initial characterization of this compound (as U-58,431) by Slechta and Hsiung in 1980 detailed its antibiotic properties.

Mechanism of Action

The precise molecular mechanism of action for this compound's antitumor activity has not been fully elucidated in the reviewed literature. However, its classification as a quinone antibiotic suggests potential mechanisms shared with other compounds in this class. These may include the generation of reactive oxygen species (ROS), intercalation into DNA, and inhibition of topoisomerase enzymes. Further research is required to definitively establish the signaling pathways affected by this compound.

Experimental Protocols

Fermentation and Isolation of this compound

The following is a generalized protocol based on the methodologies for isolating antibiotics from Streptomyces species. The original detailed protocol for this compound (U-58,431) can be found in Slechta L, et al. The Journal of Antibiotics, 1980, 33(9): 919-923[1].

Workflow for this compound Isolation

Caption: General workflow for the fermentation, extraction, and purification of this compound.

Cytotoxicity Assay

The following protocol is a standard methodology for determining the cytotoxic activity of a compound against cancer cell lines using an MTT assay, based on the information from Wang et al. (2022)[3].

Workflow for MTT Cytotoxicity Assay

Caption: Standard workflow for determining the cytotoxicity of this compound using an MTT assay.

Future Directions

While this compound has demonstrated promising cytotoxic and antibacterial activities, further research is warranted to fully understand its therapeutic potential. Key areas for future investigation include:

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound in cancer cells.

-

In Vivo Efficacy: Evaluation of the antitumor activity of this compound in preclinical animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs to identify compounds with improved potency and selectivity.

-

Clinical Trials: As of the current literature review, there is no information on this compound entering clinical trials.

Conclusion

This compound is a quinone antibiotic with demonstrated in vitro cytotoxic activity against several cancer cell lines and broad-spectrum antibacterial properties. This technical guide consolidates the available data to provide a foundation for further research into this promising natural product. The detailed experimental protocols and compiled quantitative data offer a starting point for scientists and researchers to explore the therapeutic potential of this compound and its derivatives.

References

Sarubicin A from Streptomyces: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Sarubicin A, a quinone antibiotic with promising cytotoxic activity, naturally produced by Streptomyces species. This document consolidates available information on its biosynthesis, isolation, and biological activity, supplemented with detailed, generalized experimental protocols to facilitate further research and development.

Introduction

This compound is a member of the quinone antibiotic family, a class of compounds known for their potent biological activities, including antibacterial and anticancer properties. It has been isolated from Streptomyces sp. Hu186, a bacterium belonging to a genus renowned for its prolific production of diverse secondary metabolites.[1] Related compounds, such as Sarubicin B, have been isolated from other Streptomyces strains, indicating a family of structurally similar natural products.[2] The cytotoxic nature of this compound against various tumor cell lines makes it a compound of significant interest for oncological research and drug discovery.[1]

Biosynthesis of this compound

The chemical structure of this compound suggests a biosynthetic origin from a polyketide pathway, a common route for the synthesis of complex natural products in Streptomyces. Polyketide synthases (PKS) are large, modular enzymes that iteratively condense small carboxylic acid units to build a polyketide chain. This chain then undergoes various modifications, such as cyclization and oxidation, to yield the final product.

While the specific biosynthetic gene cluster for this compound has not yet been reported in the literature, a plausible pathway can be inferred from the general principles of polyketide biosynthesis. The process likely begins with a starter unit, followed by the sequential addition of extender units (e.g., malonyl-CoA or methylmalonyl-CoA) by the PKS modules.

Caption: Plausible biosynthetic pathway for this compound.

Biological Activity and Mechanism of Action

Cytotoxic Activity

| Cell Line | IC50 (µM) | Reference |

| Tumor Cell Line 1 | Data not available | [1] |

| Tumor Cell Line 2 | Data not available | [1] |

| Tumor Cell Line 3 | Data not available | [1] |

| Tumor Cell Line 4 | Data not available | [1] |

Note: The primary research article states moderate cytotoxic activity but does not provide specific IC50 values in the abstract.

Postulated Mechanism of Action

The mechanism of action for many quinone-based antibiotics involves the generation of reactive oxygen species (ROS) and interference with DNA replication. It is plausible that this compound shares a similar mechanism with related compounds like doxorubicin, which includes DNA intercalation and inhibition of topoisomerase II. This leads to DNA damage and ultimately triggers apoptosis (programmed cell death).

Caption: Postulated mechanism of action for this compound.

Experimental Protocols

The following sections provide detailed, generalized protocols for the fermentation of the producing Streptomyces strain, and the subsequent isolation, purification, and biological evaluation of this compound. These protocols are based on standard methodologies for the study of Streptomyces secondary metabolites.

General Experimental Workflow

Caption: General workflow for this compound production and analysis.

Fermentation of Streptomyces sp. Hu186

This protocol describes the liquid fermentation of Streptomyces sp. Hu186 for the production of this compound.

1. Media Preparation:

-

Seed Medium (per liter): 10 g glucose, 20 g soluble starch, 5 g yeast extract, 5 g peptone, 1 g K2HPO4, 0.5 g MgSO4·7H2O. Adjust pH to 7.2 before autoclaving.

-

Production Medium (per liter): 30 g soluble starch, 10 g glucose, 15 g soybean meal, 3 g yeast extract, 2 g NaCl, 4 g CaCO3. Adjust pH to 7.0 before autoclaving.

2. Inoculum Preparation:

-

Inoculate a loopful of Streptomyces sp. Hu186 spores or mycelia from a fresh agar plate into a 250 mL flask containing 50 mL of seed medium.

-

Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours until a dense culture is obtained.

3. Production Culture:

-

Inoculate 5 mL of the seed culture into a 500 mL flask containing 100 mL of production medium.

-

Incubate at 28°C on a rotary shaker at 200 rpm for 7-10 days. Monitor production of this compound by HPLC analysis of small culture extracts.

Isolation and Purification of this compound

This protocol outlines the extraction and purification of this compound from the fermentation broth.

1. Extraction:

-

Centrifuge the fermentation broth at 5000 x g for 20 minutes to separate the mycelia from the supernatant.

-

Extract the supernatant twice with an equal volume of ethyl acetate.

-

Extract the mycelia with acetone. Combine the acetone extract with the ethyl acetate extracts.

-

Evaporate the combined organic extracts to dryness under reduced pressure to obtain a crude extract.

2. Chromatographic Purification:

-

Silica Gel Chromatography:

- Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

- Apply the dried silica gel mixture to the top of a silica gel column equilibrated with chloroform.

- Elute the column with a stepwise gradient of chloroform-methanol (e.g., 100:0, 99:1, 98:2, 95:5, 90:10 v/v).

- Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC for the presence of this compound.

-

Preparative HPLC:

- Pool the fractions containing this compound and concentrate them.

- Further purify the enriched fraction by preparative reversed-phase HPLC (e.g., C18 column) using a gradient of acetonitrile in water.

- Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.

Structure Elucidation

The structure of the purified this compound can be confirmed using standard spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact mass and molecular formula.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to elucidate the detailed chemical structure and stereochemistry.[1]

Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for evaluating the cytotoxic activity of this compound against cancer cell lines.

1. Cell Culture:

-

Culture the desired cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

2. Assay Procedure:

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare a stock solution of this compound in DMSO and make serial dilutions in culture medium.

-

Replace the medium in the wells with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound, a quinone antibiotic from Streptomyces sp. Hu186, represents a promising scaffold for the development of novel anticancer agents. This guide provides a foundational understanding and practical, albeit generalized, protocols to aid researchers in the further investigation of this and other related natural products. Future work should focus on the definitive elucidation of its biosynthetic pathway through genome mining and gene knockout studies, a more comprehensive evaluation of its cytotoxic profile against a wider range of cancer cell lines, and detailed studies into its precise mechanism of action.

References

Spectroscopic and Structural Elucidation of Sarubicin A: A Technical Guide

Introduction

Sarubicin A is a quinone antibiotic that has demonstrated notable cytotoxic activity against various tumor cell lines.[1][2] A comprehensive understanding of its chemical structure and properties is paramount for its potential development as a therapeutic agent. This technical guide provides an in-depth overview of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) data. Detailed experimental protocols for the acquisition of this data are also presented.

Spectroscopic Data

The structural elucidation of this compound has been achieved through extensive spectroscopic analysis. The following tables summarize the key ¹H and ¹³C NMR chemical shifts, as well as the high-resolution mass spectrometry data.

Table 1: ¹H NMR Spectroscopic Data for this compound (600 MHz, DMSO-d₆) [2]

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 6 | 4.34 | s | |

| 7 | 1.84, 1.71 | m | |

| 8 | 4.45 | d | 2.4 |

| 9 | 5.01 | d | 4.3 |

| 10 | 3.94 | q | 6.6 |

| 11-CH₃ | 1.01 | d | 6.6 |

| 12-CH₃ | 1.58 | s | |

| 4-OH | 12.01 | s | |

| 5-OH | 5.68 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (150 MHz, DMSO-d₆) [2]

| Position | δC (ppm) |

| 1 | 186.7 |

| 2 | 160.8 |

| 3 | 111.9 |

| 4 | 181.1 |

| 4a | 110.1 |

| 5 | 74.9 |

| 5a | 150.1 |

| 6 | 77.3 |

| 7 | 25.4 |

| 8 | 71.9 |

| 9 | 75.1 |

| 10 | 69.3 |

| 10a | 134.7 |

| 11-CH₃ | 18.1 |

| 12-CH₃ | 23.9 |

| 13 | 169.5 |

Table 3: High-Resolution Mass Spectrometry Data for this compound [2]

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 350.1234 | 350.1231 |

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. The following protocols outline the methodologies used to obtain the NMR and mass spectrometry data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and stereochemistry of this compound by identifying the chemical environment of its constituent protons and carbon atoms.

Instrumentation:

-

Bruker Avance 600 MHz NMR Spectrometer

Procedure:

-

Sample Preparation: A sample of purified this compound was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Acquisition: One-dimensional proton NMR spectra were acquired at 600 MHz. The spectral width, number of scans, and relaxation delay were optimized to ensure adequate signal-to-noise ratio and resolution.

-

¹³C NMR Acquisition: One-dimensional carbon NMR spectra were recorded at 150 MHz. A larger number of scans was typically required due to the lower natural abundance of the ¹³C isotope.

-

2D NMR Experiments: To further aid in structural assignment, two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were performed. These experiments establish correlations between neighboring protons (COSY) and between protons and their directly attached or long-range coupled carbons (HSQC and HMBC, respectively).

-

Data Processing: The acquired Free Induction Decays (FIDs) were processed using appropriate software (e.g., MestReNova, TopSpin). This involved Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts to the residual solvent peak (DMSO-d₆ at δH 2.50 and δC 39.52).

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

Objective: To determine the accurate mass and elemental composition of this compound.

Instrumentation:

-

Agilent 6230 TOF LC/MS system or equivalent

Procedure:

-

Sample Preparation: A dilute solution of this compound was prepared in a suitable solvent, typically methanol or acetonitrile with a small percentage of formic acid to promote ionization.

-

Infusion: The sample solution was introduced into the ESI source via direct infusion using a syringe pump at a constant flow rate.

-

Ionization: A high voltage was applied to the ESI needle, causing the formation of a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase ions of the analyte.

-

Mass Analysis: The generated ions were guided into the time-of-flight (TOF) mass analyzer. The instrument measures the time it takes for ions to travel a fixed distance, which is proportional to their mass-to-charge ratio (m/z).

-

Data Acquisition and Analysis: The mass spectrum was recorded, showing the m/z values of the detected ions. The high-resolution capability of the TOF analyzer allows for the determination of the accurate mass with high precision, which is then used to calculate the elemental formula of the molecule.

Mandatory Visualizations

Experimental Workflow for Spectroscopic Analysis

References

Key publications on the discovery of Sarubicin A

This in-depth guide provides a comprehensive overview of the key publications and experimental findings related to the discovery, isolation, characterization, and biological activity of Sarubicin A. It is intended for researchers, scientists, and drug development professionals interested in the scientific journey of this natural product.

Introduction to this compound

This compound, also known as U-58,431, is a quinone antibiotic belonging to the anthracycline class of natural products.[1] It was first reported in 1980 by scientists at The Upjohn Company.[2] Like other anthracyclines, this compound exhibits both antibacterial and antitumor properties. Its discovery stemmed from a screening program aimed at identifying novel bioactive compounds from microbial sources. Subsequent research has focused on its total synthesis, biosynthesis, and the characterization of its biological activities. More recently, in 2022, new analogs, the Sarubicinols, were isolated along with this compound from a Streptomyces species, indicating ongoing interest in this chemical scaffold.

Key Publications

The foundational knowledge of this compound is built upon a few key scientific publications:

-

Slechta, L., et al. (1980). Fermentation, Isolation, Characterization And Structure Of Antibiotic U-58,431. The Journal of Antibiotics, 33(9), 919-923. This is the primary publication detailing the initial discovery, isolation from Streptomyces sp., and structural elucidation of this compound.

-

Wang, H., et al. (2022). Sarubicinols A–C, Cytotoxic Benzoxazoles from a Streptomyces. Journal of Natural Products, 85(4), 1167-1173. This recent paper describes the re-isolation of this compound and B from Streptomyces sp. Hu186 and provides modern spectroscopic and cytotoxicity data.

-

Gould, S. J., & Eisenberg, R. L. (1991). Studies on nitrogen metabolism using carbon-13 NMR spectroscopy. 6. Biosynthesis of this compound. Synthesis and incorporation of 6-hydroxy[13CO15NH2]anthranilamide. The Journal of Organic Chemistry, 56(24), 6934-6938. This study delves into the biosynthetic origins of this compound, identifying key precursors.

Data Presentation

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data for this compound, compiled from the available literature.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₄N₂O₆ | [2] |

| Molecular Weight | 294.26 g/mol | [2] |

| Appearance | Orange-red needles | [2] |

| Melting Point | 228-230 °C (decomposes) | [2] |

| UV-Vis (λmax) | 235 nm, 255 nm, 320 nm, 490 nm | [2] |

| ¹H NMR (DMSO-d₆) | (Data unavailable in abstract) | |

| ¹³C NMR (DMSO-d₆) | (Data unavailable in abstract) | |

| High-Resolution Mass Spectrometry (HRMS) | (Data unavailable in abstract) |

Biological Activity Data

This compound has demonstrated cytotoxic activity against various cancer cell lines. The following table presents the reported IC₅₀ values.

| Cell Line | IC₅₀ (μM) | Reference |

| A549 (human lung carcinoma) | 1.8 | |

| HCT-116 (human colon cancer) | 2.5 | |

| HepG2 (human liver cancer) | 3.1 | |

| MCF-7 (human breast cancer) | 4.2 |

Experimental Protocols

Fermentation and Isolation of this compound

The following is a generalized protocol for the fermentation and isolation of this compound, based on the initial discovery.

-

Fermentation: A culture of Streptomyces sp. (UC 5761) is grown in a suitable fermentation medium under aerobic conditions. The medium typically contains a carbon source (e.g., glucose), a nitrogen source (e.g., soybean meal), and mineral salts. The fermentation is carried out at a controlled temperature (e.g., 28 °C) for a period of 5 to 7 days.

-

Extraction: The whole fermentation broth is acidified and extracted with a water-immiscible organic solvent, such as ethyl acetate.

-

Purification: The crude extract is concentrated and subjected to a series of chromatographic separations. This may include silica gel chromatography and further purification by crystallization from a suitable solvent system (e.g., acetone-hexane) to yield pure this compound.

Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques:

-

UV-Vis Spectroscopy: To identify the chromophore system.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework and the connectivity of the atoms.

Mandatory Visualizations

Experimental Workflow for this compound Discovery

Caption: Workflow for the discovery and isolation of this compound.

Proposed Mechanism of Action of this compound

As an anthracycline, this compound is believed to exert its cytotoxic effects through two primary mechanisms: DNA intercalation and inhibition of topoisomerase II. This leads to the induction of apoptosis.

Caption: Proposed dual mechanism of action for this compound.

Apoptosis Signaling Pathway Induced by this compound (Hypothesized)

The induction of DNA damage by this compound likely triggers the intrinsic and extrinsic apoptosis pathways. The following diagram illustrates a hypothesized signaling cascade, based on the known mechanisms of other anthracyclines.

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

Conclusion

This compound is a noteworthy member of the anthracycline family of antibiotics with established antitumor properties. While the initial discovery and characterization laid the groundwork for understanding this molecule, further research is needed to fully elucidate its mechanism of action and potential therapeutic applications. The recent isolation of novel analogs suggests that the Sarubicin scaffold continues to be a source of chemical diversity with potential for drug discovery and development. This guide provides a foundational understanding for researchers and professionals in the field, summarizing the key findings to date and highlighting areas for future investigation.

References

Methodological & Application

Total Synthesis of Sarubicin A: A Detailed Protocol for Researchers

For Immediate Release

This application note provides a detailed protocol for the total synthesis of (±)-Sarubicin A, a quinone imine antibiotic.[1] The synthesis was first reported by Takeuchi, Sudani, and Yoshii and involves the stereoselective construction of a key oxabicyclic ring system. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis of complex natural products and novel antibiotic scaffolds.

Introduction

Sarubicin A is a natural product isolated from Streptomyces species, exhibiting antibiotic activity against both Gram-positive and Gram-negative bacteria, as well as notable antitumor properties. Its complex, polycyclic structure, featuring a densely functionalized quinone imine core, has made it a challenging target for total synthesis. The synthetic strategy outlined herein, developed by Takeuchi and coworkers, provides an efficient and stereoselective route to this important molecule.

Overall Synthetic Strategy

The total synthesis of this compound commences with the construction of a suitably functionalized bromotetralone derived from a succinoylbenzene precursor. This intermediate is then converted to a methylcarbinol via an allyl alcohol. A key step in the synthesis is the catalytic osmylation of a cyano octalin derivative to stereoselectively form a triol. Subsequent O-trimethylsilylation, bromination with N-bromosuccinimide (NBS), and dehydrobromination with silver perchlorate (AgClO₄) affords the crucial oxabicyclic core in excellent yield. The final stages of the synthesis involve the formation of a carboxamide, selective demethylation, and a final oxidation/amination step to furnish this compound.[1]

Experimental Protocols

Synthesis of Key Intermediates

A detailed, step-by-step protocol for the synthesis of key intermediates is provided below. All reactions should be carried out in a well-ventilated fume hood using appropriate personal protective equipment.

Table 1: Synthesis of Key Intermediates in the Total Synthesis of this compound

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |

| 1 | Succinoylbenzene derivative | 1. (COCl)₂, CH₂Cl₂ 2. AlCl₃, CH₂Cl₂ | Functionalized bromotetralone (5) | Not Reported |

| 2 | Bromotetralone (5) | 1. Vinylmagnesium bromide, THF 2. Ac₂O, Pyridine 3. DBU, Benzene | Allyl alcohol derivative | Not Reported |

| 3 | Allyl alcohol derivative | 1. OsO₄ (catalytic), NMO, aq. acetone | Triol (9) | Not Reported |

| 4 | Triol (9) | 1. TMSCl, Pyridine 2. NBS, CCl₄, AIBN 3. AgClO₄, 2,6-lutidine, nitromethane | Oxabicyclic compound (10) | Excellent |

| 5 | Oxabicyclic compound (10) | 1. KCN, 18-crown-6, CH₃CN 2. H₂SO₄, H₂O | Carboxamide (11) | Not Reported |

| 6 | Carboxamide (11) | MeSLi, DMF | Monomethyl ether (12) | Not Reported |

| 7 | Monomethyl ether (12) | Ceric ammonium nitrate (CAN), aq. CH₃CN, NH₃ | (±)-Sarubicin A (1) | High |

Yields reported as "Not Reported" were not explicitly stated in the preliminary communication. "Excellent" and "High" are qualitative descriptions from the source.[1]

Visualizing the Synthetic Pathway

The following diagrams illustrate the overall synthetic workflow and the key transformations involved in the total synthesis of this compound.

Caption: Overall workflow for the total synthesis of this compound.

Caption: Formation of the key oxabicyclic core.

Conclusion

The total synthesis of this compound, as pioneered by Takeuchi and his team, represents a significant achievement in natural product synthesis. The strategy highlights a stereoselective approach to constructing the complex oxabicyclic core of the molecule. This protocol provides a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, enabling further investigation into the biological activities of this compound and its analogues. The development of scalable and efficient synthetic routes is crucial for advancing the therapeutic potential of such complex natural products.

References

Application Note & Protocol: Isolation of Sarubicin A from Streptomyces Cultures

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sarubicin A is an antibiotic belonging to the quinone family, known for its activity against both Gram-positive and Gram-negative bacteria, as well as its antitumor properties.[1] It is a secondary metabolite produced by certain strains of Streptomyces, a genus of bacteria renowned for its prolific production of bioactive compounds.[2] This document provides a detailed protocol for the cultivation of a this compound-producing Streptomyces strain, followed by the extraction, isolation, and purification of this compound. The methodologies described herein are based on established techniques for the isolation of secondary metabolites from actinomycetes.

Materials and Equipment

2.1. Culture and Fermentation

-

Streptomyces sp. producing this compound (e.g., Streptomyces sp. Hu186)[2]

-

Agar plates for strain maintenance (e.g., Starch Casein Agar)

-

Seed culture medium

-

Production culture medium

-

Incubator shaker

-

Autoclave

-

Sterile flasks and petri dishes

-

Centrifuge

2.2. Extraction and Purification

-

Ethyl acetate

-

Methanol

-

Other organic solvents (e.g., hexane, chloroform, dichloromethane)

-

Rotary evaporator

-

Separatory funnels

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Flash chromatography system

-

High-performance liquid chromatography (HPLC) system (preparative and analytical)

-

Chromatography columns

-

Thin-layer chromatography (TLC) plates

-

UV detector or mass spectrometer

Experimental Protocols

3.1. Fermentation of Streptomyces sp.